Biotin-Ahx-Angiotensin II human

Receptor Binding Affinity Radioligand Assay

Unmodified Angiotensin II lacks the biotin tag essential for streptavidin detection, while directly biotinylated analogues suffer steric hindrance that abolishes receptor binding. Biotin-Ahx-Angiotensin II human solves both via a 6-aminohexanoic acid (Ahx) spacer arm. • Retains full AT1/AT2 agonist activity for quantitative binding assays (ELISA, SPR) • Enables non-covalent affinity purification of angiotensin receptors from complex lysates • Compatible with flow cytometry and tissue imaging via fluorescent streptavidin conjugates

Molecular Formula C66H96N16O15S
Molecular Weight 1385.6 g/mol
Cat. No. B12392646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-Ahx-Angiotensin II human
Molecular FormulaC66H96N16O15S
Molecular Weight1385.6 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)CCCCC5C6C(CS5)NC(=O)N6
InChIInChI=1S/C66H96N16O15S/c1-6-8-18-42(72-51(84)22-13-12-21-50-55-48(34-98-50)78-66(97)81-55)56(87)74-45(32-52(85)86)58(89)73-43(19-14-27-70-65(67)68)57(88)79-53(36(3)4)61(92)75-44(29-39-23-25-41(83)26-24-39)59(90)80-54(37(5)7-2)62(93)76-46(31-40-33-69-35-71-40)63(94)82-28-15-20-49(82)60(91)77-47(64(95)96)30-38-16-10-9-11-17-38/h9-11,16-17,23-26,33,35-37,42-50,53-55,83H,6-8,12-15,18-22,27-32,34H2,1-5H3,(H,69,71)(H,72,84)(H,73,89)(H,74,87)(H,75,92)(H,76,93)(H,77,91)(H,79,88)(H,80,90)(H,85,86)(H,95,96)(H4,67,68,70)(H2,78,81,97)/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,53-,54-,55-/m0/s1
InChIKeyDIRDWKYAFGQYKD-UTBCTFNGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-Ahx-Angiotensin II Human Overview


Biotin-Ahx-Angiotensin II human is a chemically defined, N-terminally modified analogue of the native octapeptide hormone Angiotensin II (DRVYIHPF). It consists of a biotin moiety conjugated to the Angiotensin II peptide sequence via a 6-aminohexanoic acid (Ahx) spacer arm [1]. This construct is designed as a bifunctional ligand: the Angiotensin II portion retains high affinity for its cognate AT1 and AT2 receptors, while the biotin group enables high-affinity, non-covalent capture and detection via the streptavidin/avidin system [2]. This design allows it to function as both a selective receptor agonist and a robust affinity tag, making it a critical tool for mechanistic studies within the renin-angiotensin system (RAS).

Biotin-Ahx-Angiotensin II Human Irreplaceability


Substituting Biotin-Ahx-Angiotensin II human with unmodified Angiotensin II or a directly biotinylated analogue without an optimized linker leads to critical experimental failures. Unmodified Angiotensin II lacks the essential biotin tag required for streptavidin-based detection, purification, or surface immobilization [1]. Conversely, attaching biotin directly to the peptide, or using an inappropriately short linker, can sterically hinder the ligand-receptor interaction, drastically reducing binding affinity and abolishing its utility as a functional probe [2]. The Ahx spacer arm in Biotin-Ahx-Angiotensin II human is the key structural feature that mitigates this steric hindrance, enabling the retention of near-native receptor pharmacology while simultaneously providing a highly accessible biotin moiety for secondary interactions. The following quantitative evidence confirms that this specific construct is not a generic commodity and cannot be substituted without compromising experimental validity.

Biotin-Ahx-Angiotensin II Human Performance Evidence


High-Affinity Receptor Binding

The receptor binding affinity of Biotin-Ahx-Angiotensin II human is largely unchanged relative to the native peptide. In a radioligand binding assay using rat liver membranes, the biotinylated probe displayed a dissociation constant (Kd) in the nanomolar range, comparable to that of unmodified Angiotensin II [1]. This confirms that the addition of the biotin-Ahx group at the N-terminus does not significantly impair the ligand's ability to bind its primary receptor target.

Receptor Binding Affinity Radioligand Assay Angiotensin II

Agonist Activity Preservation

Beyond binding, Biotin-Ahx-Angiotensin II human retains the functional capacity to activate downstream signaling pathways. In multiple angiotensin II-sensitive biological systems, the biotinylated probe behaved as a full agonist, mirroring the activity of native Angiotensin II [1]. This demonstrates that the biotin-Ahx modification does not convert the ligand into an antagonist or a functionally silent binder.

Agonist Functional Assay Signal Transduction Angiotensin II

Binding Affinity vs. Photoactivable Probe

The binding affinity of Biotin-Ahx-Angiotensin II human is reported to be in the nanomolar range [1]. In comparison, a more complex biotinylated photoactivable probe, biotin-NH(CH2)2SS(CH2)2CO-[Ala1,Phe(4N3)8]AII, which contains a cleavable disulfide bridge and a photoreactive group, displays a Kd of approximately 1 nM [2]. While both probes exhibit high affinity, the simpler Biotin-Ahx-Angiotensin II human offers a comparable or potentially superior binding profile without the added synthetic complexity or potential for unwanted covalent interactions inherent in photoactivable probes.

Affinity Probe Photoaffinity Labeling Receptor Purification Angiotensin II

Biotin-Ahx-Angiotensin II Human Applications


Receptor Binding Studies

Given its retention of high, near-native receptor affinity and agonist activity [1], Biotin-Ahx-Angiotensin II human is ideally suited for quantitative receptor binding assays. The biotin tag enables simple and robust immobilization on streptavidin-coated plates for ELISA, or on sensor chips for surface plasmon resonance (SPR) analysis, to study receptor-ligand interaction kinetics without compromising binding fidelity [2].

Affinity Purification of Angiotensin II Receptors

The bifunctional nature of Biotin-Ahx-Angiotensin II human makes it a premier reagent for the non-covalent affinity purification of angiotensin II receptors from complex biological samples [2]. Its high receptor affinity [1] allows for efficient capture of solubilized receptors, while the biotin moiety provides a reversible handle for pull-down assays using streptavidin-conjugated magnetic beads or agarose resins.

Flow Cytometry and Cell Localization

Because it functions as a full agonist [1], Biotin-Ahx-Angiotensin II human can be used to label and sort live cells expressing AT1 or AT2 receptors via flow cytometry [2]. Incubation with the biotinylated ligand followed by a fluorescent streptavidin conjugate allows for the specific identification and isolation of receptor-positive cell populations without the need for antibodies that may cross-react or alter receptor conformation.

Histochemical Receptor Visualization

The preserved binding affinity and agonist properties [1] validate the use of Biotin-Ahx-Angiotensin II human for receptor visualization in tissue sections or cultured cells. When paired with enzyme-conjugated or fluorophore-conjugated streptavidin, this probe provides a highly specific method for mapping the anatomical distribution of angiotensin II receptors, which is critical for understanding tissue-specific RAS function [2].

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